

N-[4-(propylsulfamoyl)phenyl]acetamide chemical properties

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Compound of Interest

Compound Name: N-[4-(propylsulfamoyl)phenyl]acetamide

Cat. No.: B404985

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Technical Guide: N-[4-(propylsulfamoyl)phenyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of **N-[4-(propylsulfamoyl)phenyl]acetamide**. Due to a lack of extensive published data on this specific molecule, this guide leverages information on structurally similar compounds and established synthetic methodologies to provide a robust resource for research and development. The document includes detailed protocols, tabulated physicochemical properties (some of which are predicted), and workflow diagrams to facilitate further investigation of this compound.

Chemical and Physical Properties

Quantitative data for **N-[4-(propylsulfamoyl)phenyl]acetamide** is summarized below. It is important to note that while the molecular formula and weight are definitive, other physical properties are estimated based on data from analogous compounds, such as N-[4-

(phenylsulfamoyl)phenyl]acetamide and N-(4-hexylsulfamoyl-phenyl)-acetamide, in the absence of specific experimental values for the target compound.

Property	Value	Source
IUPAC Name	N-[4-(propylsulfamoyl)phenyl]acetamide	-
Synonyms	N-(4-Acetamidophenyl)-N-propylsulfonamide	-
CAS Number	Not assigned in available literature	-
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₃ S	Calculated
Molecular Weight	256.32 g/mol	Calculated
Melting Point	Estimated: 170-190 °C	Analogues
Boiling Point	Decomposes before boiling	Analogues
Solubility	Sparingly soluble in water; Soluble in DMSO, DMF, and alcohols	Analogues

Synthesis Protocol

The synthesis of **N-[4-(propylsulfamoyl)phenyl]acetamide** can be achieved through the reaction of 4-acetamidobenzenesulfonyl chloride with n-propylamine. This method is a common and effective way to produce N-alkylsulfonamides.

Materials and Reagents

- 4-acetamidobenzenesulfonyl chloride
- n-Propylamine
- Pyridine or triethylamine (as a base)

- Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)
- 1M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes (for chromatography)

Experimental Procedure

- **Reaction Setup:** In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
- **Addition of Base and Amine:** To the stirred solution, add pyridine (1.2 eq) or triethylamine (1.5 eq) and cool the mixture to 0 °C in an ice bath.
- Slowly add n-propylamine (1.1 eq) dropwise to the reaction mixture.
- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.
 - Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield **N-[4-(propylsulfamoyl)phenyl]acetamide** as a solid.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

- ^1H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include those for the acetyl methyl group, the propyl chain protons, and the aromatic protons.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
- FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H, C=O (amide), and S=O (sulfonamide) stretches.
- HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.

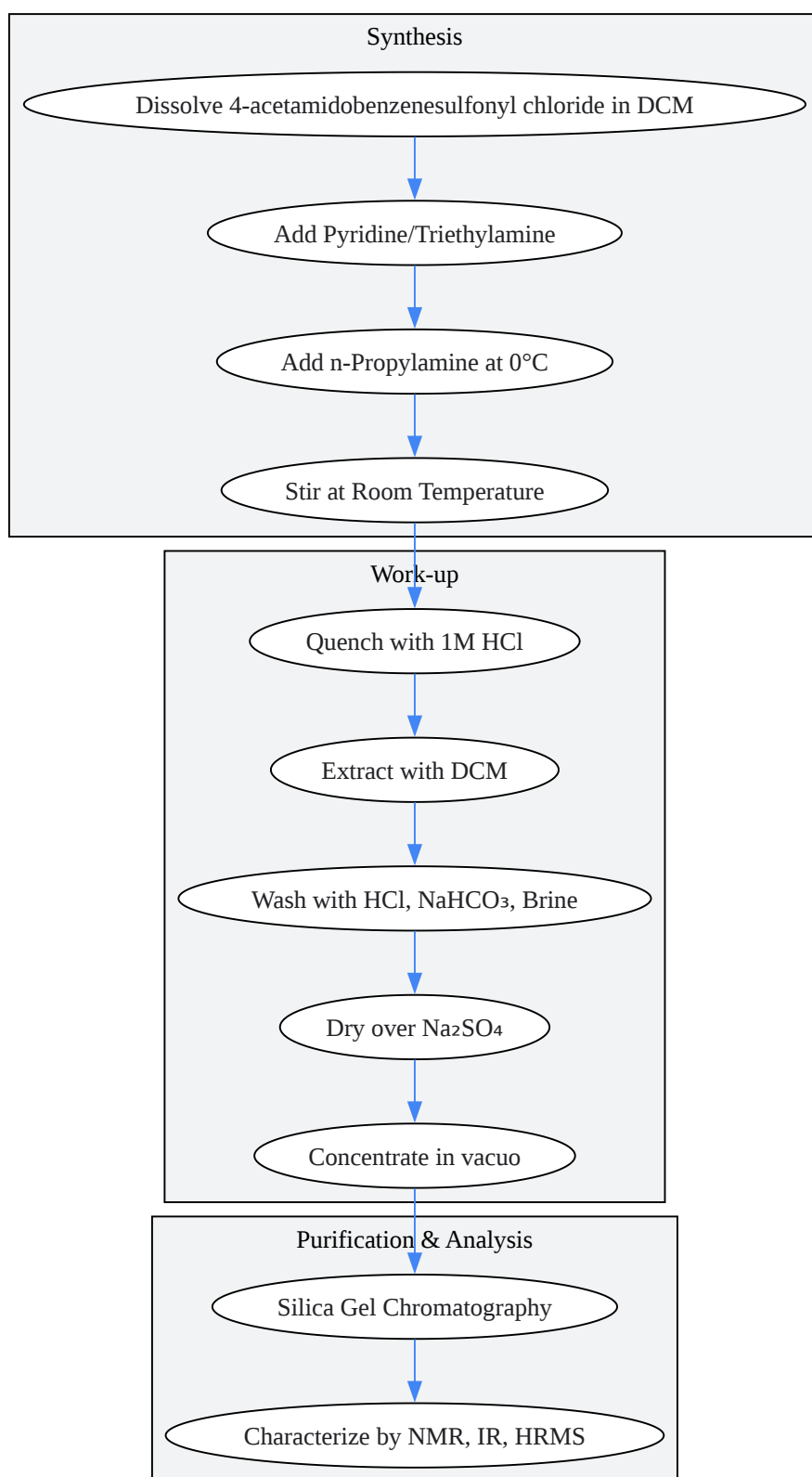
Biological Activity and Potential Applications

While no specific biological activity has been reported for **N-[4-(propylsulfamoyl)phenyl]acetamide**, the broader class of N-substituted acetamide and sulfonamide derivatives has been investigated for a range of therapeutic applications. Analogous compounds have shown potential as inhibitors of various enzymes and as anti-inflammatory or antimicrobial agents. Further research is required to determine the specific biological profile of the title compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N-[4-(propylsulfamoyl)phenyl]acetamide**.

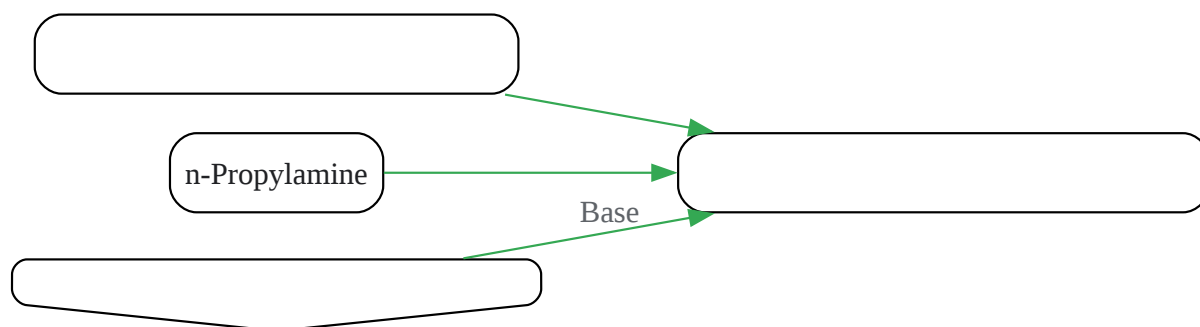


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Figure 1. Synthetic and purification workflow.

Logical Relationship of Components

The following diagram illustrates the relationship between the starting materials and the final product in the synthesis of **N-[4-(propylsulfamoyl)phenyl]acetamide**.



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Figure 2. Key components in the synthesis.

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